molecular formula C20H31ClN2O3 B5202498 [4-(3-Cyclohexyloxy-2-hydroxypropyl)piperazin-1-yl]-phenylmethanone;hydrochloride

[4-(3-Cyclohexyloxy-2-hydroxypropyl)piperazin-1-yl]-phenylmethanone;hydrochloride

Cat. No.: B5202498
M. Wt: 382.9 g/mol
InChI Key: SOXCQIXQCGFORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(3-Cyclohexyloxy-2-hydroxypropyl)piperazin-1-yl]-phenylmethanone;hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Cyclohexyloxy-2-hydroxypropyl)piperazin-1-yl]-phenylmethanone;hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines are then deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄

    Reduction: NaBH₄, LiAlH₄

    Substitution: Halogenated reagents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, [4-(3-Cyclohexyloxy-2-hydroxypropyl)piperazin-1-yl]-phenylmethanone;hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown promise in the development of new pharmaceuticals. Piperazine derivatives are known for their antimicrobial, antiviral, and anticancer properties . This compound, in particular, is being studied for its potential use in treating various diseases.

Medicine

In medicine, the compound is being explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases .

Industry

Industrially, the compound can be used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of [4-(3-Cyclohexyloxy-2-hydroxypropyl)piperazin-1-yl]-phenylmethanone;hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Trimetazidine
  • Ranolazine
  • Befuraline
  • Aripiprazole
  • Quetiapine
  • Indinavir
  • Sitagliptin
  • Vestipitant

Uniqueness

What sets [4-(3-Cyclohexyloxy-2-hydroxypropyl)piperazin-1-yl]-phenylmethanone;hydrochloride apart from similar compounds is its unique structural features, which confer distinct biological activities. Its cyclohexyloxy and hydroxypropyl groups contribute to its specific reactivity and interaction with biological targets, making it a compound of interest for further research and development .

Properties

IUPAC Name

[4-(3-cyclohexyloxy-2-hydroxypropyl)piperazin-1-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3.ClH/c23-18(16-25-19-9-5-2-6-10-19)15-21-11-13-22(14-12-21)20(24)17-7-3-1-4-8-17;/h1,3-4,7-8,18-19,23H,2,5-6,9-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXCQIXQCGFORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC(CN2CCN(CC2)C(=O)C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.